2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one
Description
Chemical Structure and Properties 2-(2-Chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one (CAS: 25206-44-4) is a benzoxazinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a 1,3-oxazine moiety. Key substituents include a 2-chloroethyl group at position 2, a hydroxyl group at position 3, and a ketone at position 4 (Figure 1). The compound is reported to have a purity of 97% in commercial samples .
For instance, benzoxazinones are implicated in antimicrobial, anti-inflammatory, and enzyme-modulating roles.
Properties
IUPAC Name |
2-(2-chloroethyl)-3-hydroxy-2H-1,3-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-6-5-9-12(14)10(13)7-3-1-2-4-8(7)15-9/h1-4,9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMAEXIEYHXXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(O2)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380911 | |
| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25206-44-4 | |
| Record name | 2-(2-Chloroethyl)-3-hydroxy-2,3-dihydro-4H-1,3-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one typically involves the reaction of 2-chloroethanol with a suitable precursor that contains the benzoxazine ring. One common method involves the use of 2-chloroethanol and a benzoxazine derivative under controlled conditions to facilitate the formation of the desired compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to promote the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloroethyl group can be reduced to an ethyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an ethyl-substituted benzoxazine.
Substitution: Formation of various substituted benzoxazine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It may provide protection against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study: In Vitro Analysis
A notable study conducted in vitro demonstrated that treatment with this compound led to a significant reduction in cell viability of glioblastoma cells, indicating its potential as an effective therapeutic agent for brain tumors.
Agrochemical Applications
Herbicidal Properties
The compound has been explored for its herbicidal activity. Its structure allows it to interfere with plant growth processes, making it a candidate for developing new herbicides that target specific weeds without harming crops.
Pesticidal Activity
In addition to herbicidal properties, this compound has shown efficacy as an insecticide. Its application in agricultural settings can help manage pest populations effectively.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins, leading to the inhibition of their function. This alkylating activity can result in the disruption of cellular processes, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoxazinone Derivatives
The benzoxazinone scaffold is highly modular, with variations in substituents influencing physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzoxazinone Derivatives
Key Structural and Functional Insights:
This contrasts with the methyl group in 20602-57-7, which lacks electrophilic character . Trifluoromethyl Group (): The CF₃ group in aryl-substituted derivatives enhances metabolic stability and electron-withdrawing effects, making these compounds candidates for drug development.
In contrast, 2-aryl-2-(trifluoromethyl) derivatives are prepared via multi-step routes involving Friedel-Crafts alkylation and cyclization .
This suggests that the chloroethyl side chain in benzoxazinones could similarly enhance antimicrobial potency. The unsubstituted 3,4-dihydro-2H-1,4-benzoxazin-3-one () lacks significant bioactivity, highlighting the necessity of functional groups like chloroethyl or CF₃ for pharmacological relevance.
Biological Activity
2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C10H10ClN1O3
- Molecular Weight : 229.64 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. A study evaluated various benzoxazine compounds against Gram-positive and Gram-negative bacteria, demonstrating that this compound showed promising antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Standard Antibiotic (e.g., Penicillin) | 16 | High |
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines through the activation of caspase pathways. One study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound .
Anti-inflammatory Effects
In vivo studies have shown that this compound exhibits anti-inflammatory properties. It was effective in reducing paw edema in rat models when administered prior to inflammatory stimuli. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Serotonin Receptor Antagonism : Similar compounds have been shown to act as antagonists at serotonin receptors, which may contribute to their anti-inflammatory and analgesic effects .
- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways, increasing the release of cytochrome c and activating caspases .
Case Studies
- Antimicrobial Efficacy : In a comparative study involving multiple benzoxazine derivatives, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.
- Cancer Cell Line Study : A recent study highlighted that treatment with this compound resulted in a dose-dependent decrease in viability of MCF-7 breast cancer cells, with an IC50 value of approximately 25 µM.
Q & A
Basic: What are the established synthetic routes for 2-(2-chloroethyl)-3-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-4-one?
The compound can be synthesized via condensation reactions involving ketones with active α-hydrogens and 3-alkyl-3,4-dihydro-4-hydroxy-2H-1,3-benzoxazin-2-ones. For example, solvolytic-reductive transformations using alcoholic potassium borohydride under reflux conditions yield target derivatives while minimizing side products like secondary alcohols . Alternatively, reactions of 2-hydroxybenzaldehyde derivatives with isocyanates (e.g., methyl or phenyl isocyanate) in the presence of triethylamine as a catalyst provide a versatile pathway to benzoxazinone scaffolds .
Basic: What experimental techniques are recommended for structural characterization?
X-ray crystallography is the gold standard for unambiguous structural determination. Refinement using SHELXL (a module of the SHELX suite) is widely adopted for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen-bonding interactions (e.g., hydroxy groups at C3).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (exact mass: 227.0416 g/mol) and fragmentation patterns .
Basic: What safety precautions are critical during handling?
The compound’s toxicity profile (oral LD in rats: 1958 mg/kg) necessitates strict adherence to lab safety protocols :
- Use PPE (gloves, goggles, lab coats).
- Work in a fume hood to avoid inhalation/contact.
- Store in airtight containers away from light and moisture.
Advanced: How can synthetic yields be optimized to minimize byproducts?
Byproduct formation (e.g., secondary alcohols) is common in reductive transacylation reactions. Strategies include:
- Temperature control : Lower reaction temperatures (<60°C) reduce competing pathways.
- Stoichiometric adjustments : Excess ketone substrates (1.5–2.0 eq.) favor desired products .
- Chromatographic monitoring : Use HPLC with UV detection (λ = 254 nm) to track reaction progress and isolate intermediates.
Advanced: What mechanistic insights explain the reductive transacylation process?
In the presence of potassium borohydride, the reaction proceeds via nucleophilic attack of the borohydride on the carbonyl carbon of the ketone moiety, followed by intramolecular cyclization. Steric hindrance from substituents on the ketone (e.g., methyl groups) can lead to competing reduction pathways, forming secondary alcohols . Computational modeling (DFT studies) can predict regioselectivity and transition-state geometries.
Advanced: How can computational methods aid in predicting reactivity?
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) provide insights into:
- Electron density maps for nucleophilic/electrophilic sites.
- Transition-state energies for key steps (e.g., cyclization or reduction).
- Non-covalent interactions (e.g., hydrogen bonding stabilizing the hydroxy group at C3) .
Advanced: How should researchers resolve contradictions in spectral data?
Discrepancies between experimental and predicted NMR shifts often arise from dynamic processes (e.g., tautomerism). Solutions include:
- Variable-temperature NMR : To identify tautomeric equilibria.
- 2D NMR (COSY, NOESY) : To confirm through-space correlations and resolve overlapping signals.
- Crystallographic validation : Cross-reference spectral data with X-ray-derived bond lengths and angles .
Advanced: What strategies improve solubility for in vitro assays?
The compound’s limited aqueous solubility can be addressed via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
